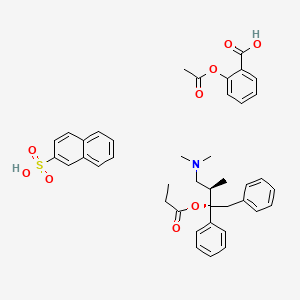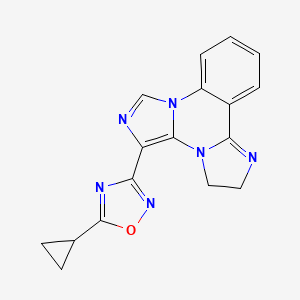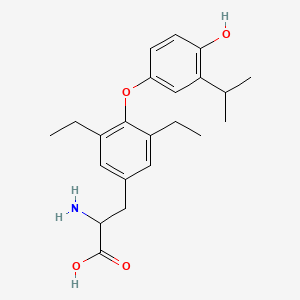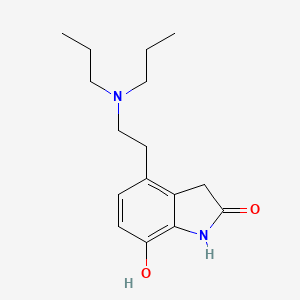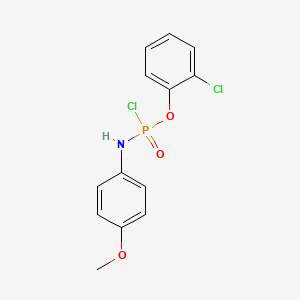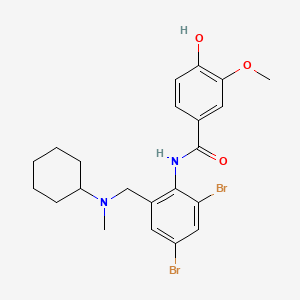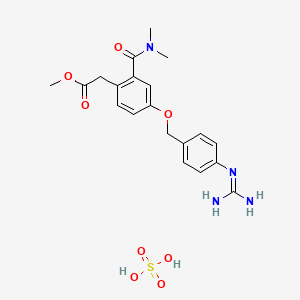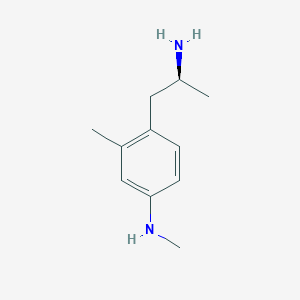
N-苯基邻苯二甲酰亚胺
概述
描述
N-Phenylphthalimide is an organic compound with the molecular formula C14H9NO2. It is a derivative of phthalimide, where one of the hydrogen atoms on the nitrogen is replaced by a phenyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
科学研究应用
N-Phenylphthalimide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in organic synthesis.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
作用机制
Target of Action
The primary target of N-Phenylphthalimide is Protoporphyrinogen Oxidase (PPO) . PPO is a key enzyme in both chlorophyll (in plants) and haem (in animals) biosynthesis . It catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX via molecular oxygen .
Mode of Action
N-Phenylphthalimide interacts with its target, PPO, by inhibiting its activity . This inhibition disrupts the normal biosynthesis of chlorophyll and haem, leading to changes at the cellular level .
Biochemical Pathways
The inhibition of PPO by N-Phenylphthalimide affects the biosynthesis of chlorophyll and haem . This disruption can lead to downstream effects such as the prevention of normal plant growth, making N-Phenylphthalimide an effective herbicide .
Result of Action
The inhibition of PPO by N-Phenylphthalimide leads to significant cellular effects. For instance, it has been shown to exhibit excellent herbicidal activity against certain plant species . In addition, some N-Phenylphthalimide derivatives have been found to enhance the production of tumor necrosis factor alpha (TNF-alpha) in human leukemia cell lines .
生化分析
Biochemical Properties
N-Phenylphthalimide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been found to inhibit the activity of certain enzymes, such as HIV-1 reverse transcriptase, which is crucial for the replication of the HIV virus . Additionally, N-Phenylphthalimide has shown potential as an anti-cancer agent by intercalating with DNA and disrupting its function . These interactions highlight the compound’s ability to modulate biochemical pathways and affect cellular processes.
Cellular Effects
N-Phenylphthalimide influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, N-Phenylphthalimide can induce apoptosis in cancer cells by activating specific signaling pathways that lead to programmed cell death . Moreover, it can alter gene expression patterns, resulting in changes in cellular behavior and function. The compound’s impact on cellular metabolism includes the modulation of lipid levels, as it has been shown to reduce plasma cholesterol and triglyceride levels in animal models .
Molecular Mechanism
The molecular mechanism of N-Phenylphthalimide involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active sites of enzymes, such as HIV-1 reverse transcriptase, and inhibits their activity . This inhibition prevents the replication of the virus and disrupts its life cycle. Additionally, N-Phenylphthalimide can intercalate with DNA, leading to the disruption of DNA function and the induction of apoptosis in cancer cells . These molecular interactions underline the compound’s potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Phenylphthalimide have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various conditions, making it suitable for long-term studies Long-term exposure to N-Phenylphthalimide has been observed to maintain its inhibitory effects on enzymes and its ability to induce apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of N-Phenylphthalimide vary with different dosages in animal models. At lower doses, the compound has been shown to reduce plasma cholesterol and triglyceride levels, similar to commercially available hypolipidemic drugs . At higher doses, N-Phenylphthalimide may exhibit toxic or adverse effects, such as liver toxicity and gastrointestinal disturbances . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
N-Phenylphthalimide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate lipid metabolism. The compound has been shown to increase HDL-cholesterol levels while reducing cholesterol and triglyceride levels . These effects are mediated through its interactions with enzymes involved in lipid metabolism, such as lipoprotein lipase and HMG-CoA reductase . By modulating these pathways, N-Phenylphthalimide can influence metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, N-Phenylphthalimide is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via passive diffusion or active transport mechanisms . Once inside the cells, N-Phenylphthalimide can bind to specific proteins that facilitate its distribution to various cellular compartments. These interactions determine the compound’s localization and accumulation within cells, influencing its activity and function.
Subcellular Localization
The subcellular localization of N-Phenylphthalimide is crucial for its activity and function. The compound has been observed to localize in the nucleus, where it can interact with DNA and modulate gene expression . Additionally, N-Phenylphthalimide can be targeted to specific cellular compartments through post-translational modifications and targeting signals . These mechanisms ensure that the compound reaches its intended site of action, enhancing its therapeutic potential.
准备方法
Synthetic Routes and Reaction Conditions: N-Phenylphthalimide can be synthesized through several methods. One common approach involves the reaction of phthalic anhydride with aniline in the presence of a catalyst such as acetic acid. The reaction typically proceeds under reflux conditions, resulting in the formation of N-Phenylphthalimide .
Industrial Production Methods: In industrial settings, the synthesis of N-Phenylphthalimide often involves the use of phthalic anhydride and aniline, with the reaction being carried out in large reactors under controlled temperature and pressure conditions. The product is then purified through recrystallization or other suitable methods to achieve the desired purity .
化学反应分析
Types of Reactions: N-Phenylphthalimide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the phenyl group can be replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form N-phenylphthalamic acid under specific conditions.
Oxidation Reactions: Oxidation of N-Phenylphthalimide can lead to the formation of different derivatives depending on the oxidizing agent used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halides and other nucleophiles, often under basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed:
Substitution Reactions: Various substituted phthalimides.
Reduction Reactions: N-phenylphthalamic acid.
Oxidation Reactions: Oxidized derivatives of N-Phenylphthalimide.
相似化合物的比较
N-Phenylphthalimide can be compared with other similar compounds, such as:
N-Methylphthalimide: Similar in structure but with a methyl group instead of a phenyl group.
N-Phenylsuccinimide: Contains a succinimide core instead of a phthalimide core.
N-Phenylmaleimide: Contains a maleimide core instead of a phthalimide core.
Uniqueness: N-Phenylphthalimide is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity compared to other phthalimide derivatives. Its ability to inhibit specific enzymes and its potential therapeutic applications make it a compound of significant interest in various fields of research .
属性
IUPAC Name |
2-phenylisoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO2/c16-13-11-8-4-5-9-12(11)14(17)15(13)10-6-2-1-3-7-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFUPLJQNEXUUDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3060166 | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3060166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
520-03-6 | |
| Record name | N-Phenylphthalimide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=520-03-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Phenylphthalimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000520036 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Phenylphthalimide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2769 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 2-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3060166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-phenylphthalimide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.531 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-PHENYL-1,3-ISOINDOLINEDIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LA29QA196M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: The mechanism of action for N-Phenylphthalimide varies depending on the target. For instance:
- α-Glucosidase Inhibition: N-Phenylphthalimide derivatives, particularly those with electron-withdrawing groups, can competitively inhibit α-glucosidase. This inhibition is thought to occur through binding at the active site, preventing substrate access. [] This inhibition is relevant for managing blood glucose levels in type 2 diabetes.
- Aminopeptidase N Inhibition: Certain N-Phenylphthalimide analogs are potent inhibitors of Aminopeptidase N (APN), a metalloprotease involved in tumor invasion and angiogenesis. [] The specific interactions and downstream effects depend on the substitution pattern on the phenyl ring and the presence of a homophthalimide skeleton.
- Thymidylate Synthase Inhibition: N-Phenylphthalimide derivatives can exhibit selective inhibition towards bacterial thymidylate synthase (TS) compared to human TS. [] X-ray crystallography studies have identified multiple binding modes within the active site, hindering classical structure-based drug design. Specific substituents influence the binding mode and selectivity.
ANone:
- Spectroscopic Data:
ANone: While N-Phenylphthalimide itself might not be widely recognized as a catalyst, its derivatives have been explored in catalytic applications:
- Vitamin B1 Catalyzed Synthesis: Vitamin B1 has been successfully employed as a catalyst for synthesizing N-Phenylphthalimide from aniline and phthalic anhydride in water. [] This method offers a green chemistry approach with high yields and excellent catalyst reusability.
- Surfactant Catalyzed Synthesis: Surfactants like sodium dodecylbenzene sulfonate (SDBS) have shown good catalytic activity in the synthesis of N-Phenylphthalimide. [] The use of surfactants can improve reaction rates and yields by facilitating the interaction between reactants.
ANone: Computational methods have been valuable in understanding the reactivity and properties of N-Phenylphthalimide:
- Mechanism of Acid Hydrolysis: Density functional theory (DFT) calculations were used to elucidate the mechanism of acid-catalyzed hydrolysis of N-Phenylphthalimide. The study provided insights into the rate-determining steps and the role of protonation. []
- Molecular Modeling for Anticonvulsant Activity: Molecular modeling techniques, comparing N-Phenylphthalimide derivatives with known anticonvulsants like ameltolide and thalidomide, guided the design of novel anticonvulsant candidates. [] These studies aimed to identify structural features contributing to anticonvulsant activity.
ANone:
- α-Glucosidase Inhibition: The presence of electron-withdrawing groups, such as nitro groups, at the ortho and para positions of the phenyl ring significantly enhances inhibitory activity against α-glucosidase. []
- Aminopeptidase N Inhibition: N-Phenylphthalimides bearing bulky substituents at the 2 and 6 positions of the phenyl ring, especially ethyl groups, display increased potency towards APN. [] Incorporation of a tetrahydroisoquinoline ring, forming N-phenylhomophthalimide derivatives, further improves APN selectivity over other proteases like dipeptidyl peptidase IV (DPP-IV). []
- Anticonvulsant Activity: In a series of N-Phenylphthalimide derivatives, 4-amino substituted analogs demonstrated the most potent activity against maximal electroshock seizures (MES) in mice. [, ] The nature and position of substituents on the phenyl ring significantly influenced the anticonvulsant potency and toxicity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-(4-methoxyphenyl)-N-[(2R)-5-pyridin-3-ylpentan-2-yl]deca-2,4-dienamide](/img/structure/B1217278.png)
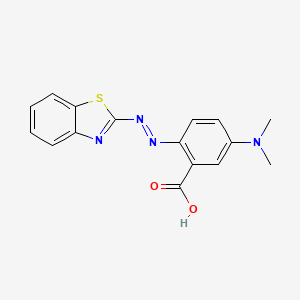
![2-[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6,6-dimethyl-5,7-dihydro-1H-indol-4-one](/img/structure/B1217283.png)
